4-Chloro-5-[(4-methylphenyl)amino]anthra[1,2-d][1,3]dioxole-2,6,11-trione
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Overview
Description
4-CHLORO-5-(4-TOLUIDINO)ANTHRA[1,2-D][1,3]DIOXOLE-2,6,11-TRIONE is a complex organic compound with a molecular formula of C_22H_12ClNO_5. This compound belongs to the class of anthraquinone derivatives, which are known for their diverse applications in various fields, including medicinal chemistry, dye production, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-CHLORO-5-(4-TOLUIDINO)ANTHRA[1,2-D][1,3]DIOXOLE-2,6,11-TRIONE typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as anthraquinone derivatives and 4-chlorotoluene.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the reaction.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of 4-CHLORO-5-(4-TOLUIDINO)ANTHRA[1,2-D][1,3]DIOXOLE-2,6,11-TRIONE involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems for monitoring and control .
Chemical Reactions Analysis
Types of Reactions
4-CHLORO-5-(4-TOLUIDINO)ANTHRA[1,2-D][1,3]DIOXOLE-2,6,11-TRIONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: The compound can undergo substitution reactions, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Reducing agents such as sodium borohydride (NaBH_4) and lithium aluminum hydride (LiAlH_4) are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include various substituted anthraquinone derivatives, which can be further utilized in different applications .
Scientific Research Applications
4-CHLORO-5-(4-TOLUIDINO)ANTHRA[1,2-D][1,3]DIOXOLE-2,6,11-TRIONE has several scientific research applications:
Chemistry: The compound is used as a precursor in the synthesis of other complex organic molecules.
Industry: The compound is used in the production of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of 4-CHLORO-5-(4-TOLUIDINO)ANTHRA[1,2-D][1,3]DIOXOLE-2,6,11-TRIONE involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
NSC745885: An anthraquinone derivative with similar structural features and biological activities.
NSC757963: Another anthraquinone-based compound with potent anticancer properties.
Uniqueness
4-CHLORO-5-(4-TOLUIDINO)ANTHRA[1,2-D][1,3]DIOXOLE-2,6,11-TRIONE stands out due to its unique combination of chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in scientific research .
Properties
Molecular Formula |
C22H12ClNO5 |
---|---|
Molecular Weight |
405.8 g/mol |
IUPAC Name |
4-chloro-5-(4-methylanilino)naphtho[2,3-g][1,3]benzodioxole-2,6,11-trione |
InChI |
InChI=1S/C22H12ClNO5/c1-10-6-8-11(9-7-10)24-17-14-15(20-21(16(17)23)29-22(27)28-20)19(26)13-5-3-2-4-12(13)18(14)25/h2-9,24H,1H3 |
InChI Key |
MGCXEOSWRAJTEN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C(C3=C(C4=C2C(=O)C5=CC=CC=C5C4=O)OC(=O)O3)Cl |
Origin of Product |
United States |
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